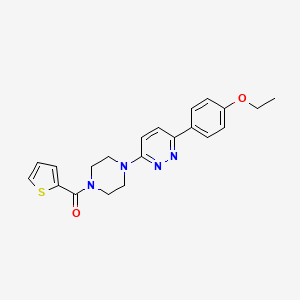
N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide
Übersicht
Beschreibung
The compound contains a thiazole ring, a furan ring, a piperazine ring, and a benzenesulfonamide group . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Benzenesulfonamide is an organosulfur compound with the formula C6H5SO2NH2 .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and furan rings would contribute to the compound’s aromaticity, while the piperazine ring would introduce basicity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The thiazole ring might undergo nucleophilic substitution or addition reactions, while the furan ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a global health challenge, and the search for effective anti-TB agents is ongoing. Pyrazinamide is a first-line drug used in TB therapy.
Compound Design: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized.
Evaluation: These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, five compounds (6a, 6e, 6h, 6j, and 6k) from Series-I and one compound (7e) from Series-II exhibited significant activity. Their 50% inhibitory concentrations (IC50) ranged from 1.35 to 2.18 μM. Additionally, the IC90 values for the most active compounds ranged from 3.73 to 4.00 μM, with compound 6e showing an IC90 of 40.32 μM.
Safety: Importantly, these compounds were found to be non-toxic to human cells (HEK-293 cells).
Future Development: Docking studies revealed favorable molecular interactions, suggesting the suitability of these compounds for further development as anti-TB agents .
Cytotoxicity Screening
Compound Library: A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was synthesized.
In Vitro Cytotoxicity: These derivatives were screened for in vitro cytotoxic activity against various cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed .
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its biological activity and other properties. It could potentially be of interest in the fields of medicinal chemistry or drug discovery, given the biological activity often associated with thiazole, furan, piperazine, and benzenesulfonamide derivatives .
Eigenschaften
IUPAC Name |
N-[4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c26-19(24-10-12-25(13-11-24)20(27)18-7-4-14-30-18)9-8-16-15-31-21(22-16)23-32(28,29)17-5-2-1-3-6-17/h1-7,14-15H,8-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSIMVUBWFPMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide](/img/structure/B3204977.png)
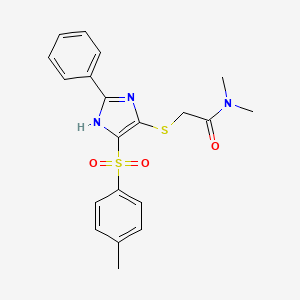
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3204993.png)
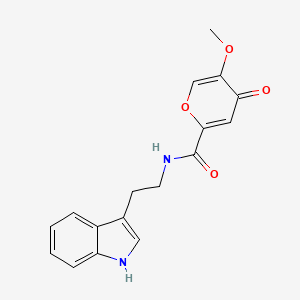
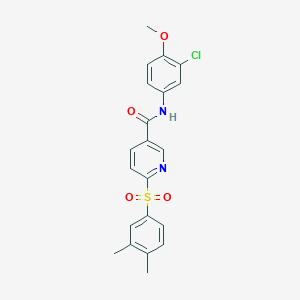
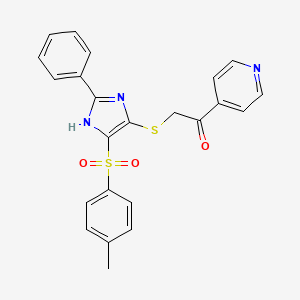
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3205032.png)
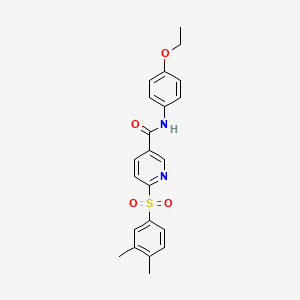
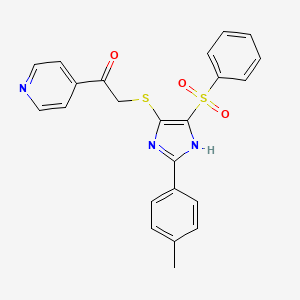

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3205045.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205067.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3205074.png)
